Ent-pimara-9(11),15-diene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(2S,4bR,8aR,10aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,5,6,7,8a,9,10,10a-octahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,10,15,17H,1,7-9,11-14H2,2-5H3/t15-,17+,19-,20-/m0/s1 |
InChI Key |
NIRMOOCHGJGPKG-RKOGWWSCSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@@H]3C2=CC[C@](C3)(C)C=C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3C2=CCC(C3)(C)C=C)C)C |
Origin of Product |
United States |
Enzymatic Biosynthesis of Ent Pimara 9 11 ,15 Diene
Identification and Characterization of ent-Pimara-9(11),15-diene Synthase (EC 4.2.3.31)
The enzyme responsible for the synthesis of this compound has been identified and extensively studied, particularly from prokaryotic sources like Streptomyces sp. strain KO-3988. oup.comnih.govnii.ac.jp
Enzyme Classification and Nomenclature
This compound synthase is systematically named ent-copalyl-diphosphate diphosphate-lyase (this compound-forming). wikipedia.org It is assigned the Enzyme Commission (EC) number 4.2.3.31. wikipedia.orgexpasy.orgexpasy.orggenome.jp This classification places it in the lyase class, specifically the carbon-oxygen lyases that act on phosphates. expasy.orggenome.jp Alternative names for this enzyme include PMD synthase. wikipedia.orggenome.jp
Gene Cloning and Expression Studies
The gene for this compound synthase has been successfully cloned and expressed in host organisms like Escherichia coli for further study. oup.comnih.govrhea-db.org In Streptomyces sp. strain KO-3988, the gene responsible for this enzyme was identified as ORF3 within a larger gene cluster involved in viguiepinol (B562070) biosynthesis. oup.comnih.govnii.ac.jp This gene was expressed in E. coli to produce a recombinant enzyme for functional analysis. oup.comnih.govrhea-db.org
Functional Analysis of Recombinant Enzymes
Functional analysis of the recombinant enzyme produced in E. coli confirmed its activity in converting ent-copalyl diphosphate (B83284) into this compound. oup.comnih.govrhea-db.org The purified enzyme from Streptomyces sp. strain KO-3988 was found to be a monomer. nih.govnii.ac.jp Its optimal activity is observed at a pH of 7.0 and a temperature of 30°C. oup.comnih.govnii.ac.jp The enzyme requires a divalent cation for its function, with Mg²⁺, Co²⁺, Zn²⁺, or Ni²⁺ being effective. wikipedia.orgoup.comgenome.jp The kinetic properties of the enzyme have been determined, with a Kₘ value of 2.6 ± 0.2 µM for its substrate, ent-copalyl diphosphate, and a kcat value of 1.4 x 10⁻³ /sec. oup.comnih.govnii.ac.jp
Enzymatic Properties of this compound Synthase from Streptomyces sp. KO-3988
| Property | Value |
| Structure | Monomer nih.govnii.ac.jp |
| Optimum pH | 7.0 oup.comnih.govnii.ac.jp |
| Optimum Temperature | 30°C oup.comnih.govnii.ac.jp |
| Cofactor Requirement | Divalent cation (e.g., Mg²⁺, Co²⁺, Zn²⁺, Ni²⁺) wikipedia.orgoup.comgenome.jp |
| Kₘ for ent-CDP | 2.6 ± 0.2 µM oup.comnih.govnii.ac.jp |
| kcat | 1.4 x 10⁻³ /sec oup.comnih.govnii.ac.jp |
Substrate Specificity and Catalytic Mechanism
The biosynthesis of this compound involves a specific substrate and a well-defined catalytic mechanism mediated by a class I diterpene synthase.
Conversion of ent-Copalyl Diphosphate to this compound
The direct precursor for this compound is ent-copalyl diphosphate (ent-CPP). wikipedia.orgoup.comnih.govnii.ac.jprhea-db.orgnih.gov The synthase catalyzes the diphosphate-lyase reaction, which involves the removal of the diphosphate group from ent-CPP, leading to the formation of the cyclic diterpene, this compound. wikipedia.org This conversion is a crucial step in the biosynthetic pathway of viguiepinol. wikipedia.orgoup.comexpasy.org
Role of Class I Diterpene Synthases
This compound synthase is classified as a class I diterpene synthase. nih.gov Class I diterpene synthases are characterized by their ability to initiate catalysis through the ionization of the diphosphate group from their substrate. nih.gov This creates a carbocation intermediate that then undergoes a series of cyclization and rearrangement reactions to form the final diterpene product. nih.gov In the case of this compound synthesis, the enzyme facilitates the cyclization of the carbocation derived from ent-CPP, followed by a deprotonation step to yield the stable pimaradiene skeleton.
Proposed Reaction Pathway and Intermediate Carbocations
The enzymatic synthesis of this compound is catalyzed by the enzyme this compound synthase, a class I terpene synthase. nih.gov The reaction proceeds through a series of carbocationic intermediates, initiated by the ionization of the substrate, ent-copalyl diphosphate (ent-CPP). nih.gov
The proposed mechanism begins with the cleavage of the diphosphate group from ent-CPP, which generates a bicyclic pimar-15-en-8-yl cation intermediate. From this point, the reaction cascade can diverge depending on the specific synthase. For the formation of the 9(11)-double bond, a subsequent 1,2-hydride shift from C9 to C8 is necessary. iastate.eduacs.org This rearrangement relocates the positive charge, forming a more stable tertiary pimar-15-en-9-yl carbocation. iastate.eduacs.org The reaction is then terminated by a deprotonation step at C11, which quenches the carbocation and establishes the characteristic C9-C11 double bond of the final this compound product. iastate.edu
This proposed pathway is supported by biomimetic synthesis studies where acid treatment of a syn-copalol, an analogue of the related syn-CPP, yielded various pimaradienes. iastate.eduacs.org Among the products was a pimara-9(11),15-diene, which could only have formed through the proposed hydride shift and subsequent deprotonation of a pimar-15-en-9-yl cation intermediate. iastate.eduacs.org
Enzymatic Properties and Requirements
The catalytic activity of this compound synthase is dependent on specific cofactors and environmental conditions, as demonstrated by studies on the enzyme from prokaryotic sources.
Divalent Cation Requirements (e.g., Mg²⁺, Co²⁺, Zn²⁺, Ni²⁺)
Like many terpene synthases, this compound synthase requires a divalent metal cation for its catalytic function. nih.govwikipedia.org These cations are crucial for binding the diphosphate moiety of the substrate and facilitating its ionization to initiate the cyclization cascade. The enzyme isolated from Streptomyces sp. strain KO-3988 has been shown to be active in the presence of several divalent cations, including Mg²⁺, Co²⁺, Zn²⁺, and Ni²⁺. nih.govwikipedia.org
Optimum pH and Temperature Conditions
The enzymatic activity of this compound synthase is sensitive to pH and temperature. For the enzyme from Streptomyces sp. strain KO-3988, the optimal conditions for activity have been determined experimentally. The enzyme exhibits its highest activity at a neutral pH of 7.0 and a temperature of 30°C. nih.gov
Kinetic Parameters (Kₘ, kcat)
Kinetic analysis of the this compound synthase from Streptomyces sp. strain KO-3988 has provided insights into its substrate affinity and catalytic efficiency. The Michaelis constant (Kₘ) for its substrate, ent-copalyl diphosphate (ent-CDP), was estimated to be 2.6 ± 0.2 µM. nih.gov The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per second, was calculated to be 1.4 x 10⁻³ s⁻¹. nih.gov
Table 1: Enzymatic Properties of ent-Pimara-9(11),15-diene Synthase from Streptomyces sp. KO-3988
| Parameter | Value | Reference |
| Divalent Cations | Mg²⁺, Co²⁺, Zn²⁺, Ni²⁺ | nih.gov, wikipedia.org |
| Optimum pH | 7.0 | nih.gov |
| Optimum Temperature | 30°C | nih.gov |
| Kₘ for ent-CDP | 2.6 ± 0.2 µM | nih.gov |
| kcat | 1.4 x 10⁻³ s⁻¹ | nih.gov |
Phylogenetic Relationships and Evolutionary Considerations of this compound Synthases
This compound synthase belongs to the large and diverse terpene synthase (TPS) family of enzymes. oup.com Phylogenetic analyses reveal that these enzymes are present across different domains of life, including bacteria, fungi, and plants, suggesting a deep evolutionary history. oup.comresearchgate.net The synthases from different kingdoms often cluster separately, yet share conserved structural folds and reaction mechanisms, pointing to a common ancestor. oup.comresearchgate.net
The evolution of diterpene synthases is marked by events of gene duplication and neofunctionalization, leading to a wide array of products from a limited number of precursor molecules. nih.gov A key evolutionary feature is how minor changes in the amino acid sequence of the active site can dramatically alter the product outcome. This is exemplified by the "single residue switch" phenomenon observed in related diterpene synthases. pnas.orgfrontiersin.org For instance, in some kaurene synthases, mutating a single isoleucine residue to a threonine can short-circuit the complex reaction, leading to the premature deprotonation of the pimarenyl carbocation intermediate to yield ent-pimara-8(14),15-diene (B1254163). pnas.orgfrontiersin.org This highlights the fine-tuning of catalytic landscapes within the TPS family and provides a plausible mechanism for the evolutionary emergence of enzymes like this compound synthase from more complex, multi-product synthases.
The presence of diterpene synthase gene clusters in bacteria, where genes for sequential biosynthetic steps are physically co-located, further supports evolutionary models. mdpi.com The this compound synthase gene in Streptomyces sp. KO-3988, for example, is located within a cluster that includes the gene for its precursor-forming enzyme, ent-copalyl diphosphate synthase. nih.govnih.gov This functional clustering is also observed in plants like rice and is thought to facilitate the coordinated regulation and inheritance of metabolic pathways. nih.gov
Distribution and Diversity of this compound Biosynthesis in Organisms
The biosynthesis of this compound and its stereoisomers is distributed across various organisms, including bacteria, fungi, and plants.
In bacteria, the synthase was first functionally characterized from Streptomyces sp. strain KO-3988, where it is involved in the biosynthesis of the diterpenoid viguiepinol. nih.govnih.gov The presence of a highly similar enzyme in another actinomycete, Streptomyces TAC28, suggests this pathway may be more widespread within this bacterial genus. mdpi.com
In the plant kingdom, a synthase producing the stereoisomer syn-pimara-9(11),15-diene has been identified in the biofuel crop switchgrass (Panicum virgatum). nih.gov The presence of synthases for various pimaradiene isomers, such as ent-pimara-8(14),15-diene synthase in rice (Oryza sativa), underscores the importance of this class of diterpenes in plant specialized metabolism, likely for defense or signaling. portlandpress.com
In fungi, while the direct synthesis of this compound is less documented, related pathways are known. For example, the fungus Gibberella fujikuroi is capable of metabolizing derivatives of 13-epi-ent-pimara-9(11),15-diene. researchgate.net Furthermore, the rice blast fungus Magnaporthe oryzae produces pimara-8(9),15-diene, and Aspergillus nidulans produces ent-pimara-8(14),15-diene, indicating that the enzymatic machinery for creating the pimarane (B1242903) skeleton is conserved in the fungal kingdom. frontiersin.orgplos.org
Prokaryotic Biosynthetic Systems
The first complete prokaryotic biosynthetic pathway for a pimarane-type diterpene was identified in Streptomyces sp. strain KO-3988, a bacterium known to produce the diterpenoid viguiepinol, which is a hydroxylated derivative of this compound. nih.govnih.govnih.govasm.org A gene cluster containing four open reading frames (ORFs) was found to be responsible for this biosynthesis. nih.govasm.org
The biosynthesis of this compound in this system proceeds in two main steps following the formation of GGPP:
Formation of ent-Copalyl Diphosphate (ent-CPP): The enzyme encoded by ORF2, an ent-copalyl diphosphate synthase (ent-CPP synthase), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate ent-CPP. nih.govasm.org This was the first ent-CPP synthase to be functionally identified from a prokaryote. nih.govasm.org This enzyme is classified as a class II diTPS. acs.org
Formation of this compound: The enzyme encoded by ORF3, an this compound synthase (PMD synthase), subsequently converts ent-CPP into this compound. nih.govnih.govnii.ac.jp This class I diTPS catalyzes the ionization of the diphosphate group from ent-CPP, followed by further cyclization and deprotonation to form the final tricyclic product. wikipedia.orggenome.jp
The heterologous expression of these genes confirmed their roles in the biosynthesis of viguiepinol, with this compound being the immediate hydrocarbon precursor. nih.govnih.gov Detailed enzymatic studies have characterized the properties of both the ent-CPP synthase (ORF2) and the this compound synthase (ORF3). nih.govnii.ac.jp
Table 1: Enzymatic Properties of Diterpene Synthases from Streptomyces sp. KO-3988
| Property | ent-CPP Synthase (ORF2) | This compound Synthase (ORF3) |
|---|---|---|
| Function | GGPP → ent-CPP | ent-CPP → this compound |
| Quaternary Structure | Likely Dimer | Likely Monomer |
| Cofactor Requirement | Divalent Cation (e.g., Mg²⁺, Zn²⁺) | Divalent Cation (e.g., Mg²⁺, Co²⁺, Zn²⁺, Ni²⁺) |
| Optimal pH | 5.5 | 7.0 |
| Optimal Temperature | 35°C | 30°C |
| Kₘ Value | 13.7 ± 1.0 µM (for GGPP) | 2.6 ± 0.2 µM (for ent-CPP) |
| kcat Value | 3.3 x 10⁻² s⁻¹ | 1.4 x 10⁻³ s⁻¹ |
Data sourced from references nih.govnii.ac.jpwikipedia.orggenome.jp.
A putative diterpenoid biosynthetic operon with homology to this system has also been identified in the marine actinomycete Salinispora arenicola. acs.org The operon contains a putative class II ent-CPP synthase (SaCPS) and a class I diterpene synthase (SaDTS) that is most closely related to the ent-pimaradiene synthase from Streptomyces sp. KO-3988. acs.org
Eukaryotic Systems (e.g., Fungi, Plants)
While the direct biosynthesis of this compound has been clearly established in prokaryotes, the corresponding pathways in eukaryotes are less direct. Fungi and plants possess a wide array of diterpene synthases that produce various pimarane-type isomers, but a dedicated synthase for this compound has not been definitively characterized.
In fungi, research has identified synthases for related pimaradienes. For instance, an ent-pimara-8(14),15-diene synthase was identified in Aspergillus nidulans. mdpi.comrsc.org This enzyme is a bifunctional diTPS, meaning a single polypeptide chain contains both the class II (CPS-like) and class I (synthase-like) domains, converting GGPP directly to the final product. mdpi.com However, subsequent analysis has suggested that cyclases from Aspergillus species that are closely related to the one from A. nidulans actually produce the normal enantiomer, isopimara-7,15-diene (B154818) or sandaracopimaradiene, raising questions about the stereochemistry of the A. nidulans product. acs.org Additionally, the fungus Gibberella fujikuroi has been used in biotransformation studies to modify derivatives of this compound, epoxidizing the 9(11)-double bond, but this demonstrates metabolism rather than de novo synthesis. mdpi.comacs.org
In the plant kingdom, rice (Oryza sativa) is a rich source of diterpenoid natural products and possesses a large family of diTPS genes involved in the biosynthesis of gibberellin phytohormones and various phytoalexins. portlandpress.comtandfonline.comtandfonline.com While rice produces several pimarane-type diterpenes, they are typically different isomers from this compound. For example, the enzyme OsKSL5 from Oryza sativa subsp. japonica has been characterized as an ent-pimara-8(14),15-diene synthase. portlandpress.comtandfonline.com Another rice enzyme, OsKSL4 (also known as OsDTS2), is a syn-pimara-7,15-diene synthase, which is involved in the biosynthesis of momilactone phytoalexins. portlandpress.comiastate.edu This enzyme is notable for its stereoselectivity, as it utilizes syn-copalyl diphosphate (syn-CPP), a diastereomer of ent-CPP, as its substrate. iastate.edu
Table 2: Examples of Pimaradiene Synthases in Eukaryotic Organisms
| Organism | Enzyme | Substrate | Product | Function/Pathway |
|---|---|---|---|---|
| Aspergillus nidulans (Fungus) | ent-Pimara-8(14),15-diene synthase | GGPP | ent-Pimara-8(14),15-diene | Diterpene Biosynthesis |
| Oryza sativa (Rice) | OsKSL5 | ent-CPP | ent-Pimara-8(14),15-diene | Specialized Metabolism |
| Oryza sativa (Rice) | OsKSL4 / OsDTS2 | syn-CPP | syn-Pimara-7,15-diene | Momilactone Biosynthesis |
Data sourced from references mdpi.comrsc.orgportlandpress.comtandfonline.comiastate.edu.
Microbiological and Biocatalytic Transformations
Fungal Biotransformation of ent-Pimara-9(11),15-diene and its Derivatives
Fungi are highly effective biocatalysts for modifying diterpenoid structures due to their diverse enzymatic machinery. mdpi.com Various fungal species, including those from the genera Aspergillus and Gibberella, have been employed to transform pimarane-type diterpenes. nih.govresearchgate.netrsc.org These biotransformations yield a range of hydroxylated, epoxidized, and rearranged products, expanding the chemical diversity of this diterpene class.
The fungus Gibberella fujikuroi (teleomorph of Fusarium fujikuroi) is a particularly well-studied biocatalyst for diterpene transformations. bioline.org.brnih.gov It is renowned for its natural production of gibberellins (B7789140), a class of plant hormones derived from the diterpene ent-kaurene (B36324). mdpi.comnih.gov The enzymatic apparatus involved in gibberellin biosynthesis, which includes a suite of oxidases, is also capable of modifying structurally related, non-native diterpenes like ent-pimaradienes. mdpi.comacs.orgcsic.es Incubations are often conducted in the presence of inhibitors like AMO 1618, which block the fungus's native ent-kaurene synthesis, thereby promoting the transformation of the externally supplied substrate. acs.org Studies involving G. fujikuroi have provided significant insights into the regio- and stereoselectivity of fungal enzymes acting on the pimarane (B1242903) skeleton. rsc.orgacs.org
The incubation of this compound derivatives with G. fujikuroi initiates a cascade of enzymatic reactions, primarily targeting the double bonds and various carbon centers of the diterpene framework. acs.orgacs.org
A primary and crucial step in the biotransformation of this compound substrates by G. fujikuroi is the epoxidation of the C-9(11) double bond. acs.orgacs.orgresearchgate.net This reaction has been consistently observed as the main initial transformation. rsc.orgacs.org For instance, the incubation of 19-hydroxy-13-epi-ent-pimara-9(11),15-diene resulted in the formation of products containing a 9α,11α-epoxy group. acs.orgacs.org This specific stereochemistry suggests a directed enzymatic attack on the double bond. The enzyme responsible for this epoxidation may be the same one that catalyzes the 6,7-epoxidation of ent-kaur-6,16-dien-19-oic acid during the biosynthesis of kaurenolides in G. fujikuroi. acs.org
Following the initial epoxidation of the 9(11)-double bond, the resulting epoxide intermediate undergoes rearrangement to yield allylic alcohols. rsc.orgacs.orgacs.orgresearchgate.net This pathway contrasts with the biotransformation of ent-pimara-7,15-diene derivatives, where the rearrangement of the corresponding 7,8-epoxide leads to the formation of 7-oxo derivatives. rsc.orgacs.org However, in the biotransformation of 19-hydroxy-13-epi-ent-pimara-9(11),15-diene, 7-oxo derivatives such as 7-oxo-11α,19-dihydroxy-13-epi-ent-pimara-8(9),15-diene were also isolated, indicating that multiple rearrangement and oxidation pathways can occur. acs.orgacs.org
| Substrate | Product Name | Key Transformation |
|---|---|---|
| 19-hydroxy-13-epi-ent-pimara-9(11),15-diene | 8α,19-dihydroxy-9α,11α-epoxy-13-epi-ent-pimara-15-ene | Epoxidation, Hydroxylation |
| 7-oxo-11α,19-dihydroxy-13-epi-ent-pimara-8(9),15-diene | Oxidation, Hydroxylation, Rearrangement | |
| 7-oxo-11β,19-dihydroxy-13-epi-ent-pimara-8(9),15-diene | Oxidation, Hydroxylation, Rearrangement | |
| 8α,19-dihydroxy-9α,11α:15,16-diepoxy-13-epi-ent-pimarane | Diepoxidation, Hydroxylation |
Hydroxylation is a common reaction catalyzed by fungal cytochrome P450 monooxygenases. In the context of ent-pimaradiene biotransformations by G. fujikuroi, hydroxyl groups are introduced at various positions. The incubation of 13-epi-ent-pimara-9(11),15-dien-19-oic acid resulted in metabolites hydroxylated at C-2 (both α and β configurations) and C-12. acs.orgacs.org Hydroxylation at C-8α was observed in a product derived from 19-hydroxy-13-epi-ent-pimara-9(11),15-diene. acs.org Furthermore, hydroxylation at C-1α is considered a precursor step to the formation of 1-oxo groups in metabolites derived from the carboxylic acid substrate. acs.org In other studies with related pimaradienes, hydroxylation at C-9α has also been reported. csic.es
The level of oxidation at C-19 influences the metabolic fate of the pimaradiene skeleton. rsc.orgacs.org While C-19 oxidation is a key step in the biosynthesis of gibberellins from ent-kaurene, this reaction is typically inhibited when G. fujikuroi is fed with ent-pimar-15-ene diterpenes. acs.orgcsic.esresearchgate.net However, other oxidative transformations are prominent. When 13-epi-ent-pimara-9(11),15-dien-19-oic acid was used as a substrate, a double oxidation at C-1 occurred, forming a 1-oxo group. rsc.orgacs.org
A particularly noteworthy discovery was the formation of a lactone through a Baeyer-Villiger oxidation, a reaction previously unobserved in biotransformations with G. fujikuroi. acs.orgacs.orgresearchgate.netcsic.es This bio-oxidation occurred on a 1-oxo derivative to yield 13-epi-ent-pimara-9(11),15-dien-1,19-dioic acid 1,2-lactone. acs.orgacs.org Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that convert ketones to esters or lactones, and their discovery in fungi like Aspergillus flavus highlights their potential in biocatalysis. mdpi.complos.orgsigmaaldrich.com
| Substrate | Product Name | Key Transformation |
|---|---|---|
| 13-epi-ent-pimara-9(11),15-diene-19-oic acid | 1-oxo-2α,9α-dihydroxy-13-epi-ent-pimara-11,15-dien-19-oic acid | Oxidation, Dihydroxylation |
| 1-oxo-2β,9α-dihydroxy-13-epi-ent-pimara-11,15-dien-19-oic acid | Oxidation, Dihydroxylation | |
| 13-epi-ent-pimara-9(11),15-dien-1,19-dioic acid 1,2-lactone | Baeyer-Villiger Oxidation | |
| 1-oxo-12β-hydroxy-13-epi-ent-pimara-9(11),15-dien-19-oic acid | Oxidation, Hydroxylation |
Hydroxylation Reactions (e.g., at C-1, C-2, C-8, C-11, C-19)
Influence of Substrate Structure on Biotransformation Products
The structure of the starting material, or substrate, plays a critical role in determining the outcome of microbial transformations. Even minor variations in the functional groups or the position of double bonds on the pimarane skeleton can lead to significantly different products. This is clearly demonstrated in biotransformation studies of this compound derivatives using the fungus Gibberella fujikuroi. nih.govsciepublish.com
The influence of the substituent at the C-19 position is particularly notable. sciepublish.com When 19-hydroxy-13-epi-ent-pimara-9(11),15-diene, which has a hydroxyl group at C-19, is incubated with G. fujikuroi, the primary reactions involve epoxidation of the C9(11) double bond and subsequent rearrangements to form 7-oxo derivatives. nih.govsciepublish.com In contrast, when 13-epi-ent-pimara-9(11),15-diene-19-oic acid, which possesses a carboxylic acid at C-19, is used as the substrate, the fungus catalyzes a double oxidation at the C-1 position, followed by hydroxylation at C-2 or a Baeyer-Villiger oxidation to yield a lactone. nih.govsciepublish.com This demonstrates that the oxidation state at C-19 directly influences the regioselectivity of the fungal enzymes, shifting the site of modification from the B-ring to the A-ring.
Furthermore, the position of the double bond in the pimarane scaffold is a key determinant of the biotransformation pathway. While the biotransformation of this compound derivatives by G. fujikuroi primarily yields allylic alcohols via the epoxidation of the 9(11)-double bond, the transformation of ent-pimara-7,15-diene derivatives results in the formation of 7-oxo derivatives through the rearrangement of a 7,8-epoxide intermediate. sciepublish.com
| Substrate | Key Structural Feature | Major Biotransformation Products | Reference |
|---|---|---|---|
| 19-hydroxy-13-epi-ent-pimara-9(11),15-diene | C-19 Hydroxyl Group | 7-oxo-11α,19-dihydroxy-13-epi-ent-pimara-8(9),15-diene; 7-oxo-11β,19-dihydroxy-13-epi-ent-pimara-8(9),15-diene | nih.govsciepublish.com |
| 13-epi-ent-pimara-9(11),15-diene-19-oic acid | C-19 Carboxylic Acid | 1-oxo-2α,9α-dihydroxy-13-epi-ent-pimara-11,15-dien-19-oic acid; 13-epi-ent-pimara-9(11),15-dien-1,19-dioic acid 1,2-lactone | nih.govsciepublish.com |
Stereoselectivity and Regioselectivity in Biocatalytic Processes
A significant advantage of using biocatalysts is their ability to perform reactions at specific positions on a molecule (regioselectivity) and to produce a specific stereoisomer (stereoselectivity). These selective transformations are often challenging to perform using traditional synthetic chemistry. nih.gov
In the context of pimarane diterpenes, fungal biotransformations exhibit remarkable selectivity. The incubation of 19-hydroxy-13-epi-ent-pimara-9(11),15-diene with Gibberella fujikuroi results in the regioselective epoxidation of the 9(11)-double bond to form a 9α,11α-epoxide. nih.govacs.org This epoxide is a key intermediate that then undergoes further rearrangement to yield allylic alcohols. This initial epoxidation step is highly specific to both the position and the face of the double bond. nih.govsciepublish.com
Similarly, fungi like Aspergillus ochraceus have been shown to perform stereoselective hydroxylations at positions C-3, C-7, and C-11 of the pimarane skeleton, which would be very difficult to achieve selectively by chemical synthesis. nih.gov The microbial C-3α hydroxylation of ent-8(14),15-pimaradiene, a related diterpene, has been reported to increase its antimicrobial activity. nih.gov These examples underscore the power of biocatalysis to introduce functional groups at chemically non-activated carbons with high precision, yielding specific isomers that can be evaluated for novel biological activities. nih.gov
Engineered Biocatalysis for Diterpenoid Production
Advances in synthetic biology and genetic engineering have opened new avenues for the production of diterpenoids like this compound and its derivatives. By manipulating the genetic makeup of microorganisms, it is possible to enhance production yields, create novel compounds, and streamline biosynthetic pathways.
Tandem Biotransformation Strategies
Tandem biotransformation, also known as one-pot cascade reactions, involves using multiple enzymes or microorganisms sequentially or simultaneously to perform a series of reactions. sciepublish.comsciopen.com This strategy can shorten the synthesis period for complex molecules, avoid the need to isolate intermediates, and enable multi-step modifications of a substrate. sciopen.com While specific applications for this compound are not yet extensively documented, the principles of tandem catalysis are highly relevant for its derivatization.
For instance, a process could be designed where one microorganism or enzyme introduces a hydroxyl group onto the pimarane skeleton, and a second biocatalyst subsequently oxidizes this group to a ketone or glycosylates it. Engineering fusion proteins, where a terpene synthase is physically linked to a modifying enzyme like a cytochrome P450, is another promising strategy to improve the efficiency of sequential reactions by increasing the proximity between the enzyme and its hydrophobic substrate. nih.gov Such multi-enzyme cascade systems, whether in vitro or in vivo, hold significant potential for the efficient and controlled synthesis of highly functionalized pimarane derivatives. nih.govsciepublish.com
Potential for Production of Novel Derivatives
Microbial transformations are a proven tool for generating novel derivatives of complex natural products, and pimarane diterpenes are no exception. nih.gov The biotransformation of this compound derivatives by Gibberella fujikuroi has yielded a variety of new compounds that are not easily accessible through other means. nih.gov
Among the most interesting findings is the formation of a lactone from 13-epi-ent-pimara-9(11),15-diene-19-oic acid. nih.govsciepublish.com This reaction proceeds via a Baeyer-Villiger oxidation, a transformation that had not previously been observed in biotransformations with this fungus, highlighting the potential for discovering novel enzymatic activities. nih.govsciepublish.com Other novel derivatives produced include compounds with multiple hydroxyl groups, epoxides, and rearranged carbon skeletons. nih.govacs.org Similarly, the biotransformation of the related ent-pimara-8(14),15-dien-19-oic acid by Aspergillus niger has produced several new hydroxylated derivatives. The generation of these unique chemical structures provides a valuable library of compounds for screening for new or enhanced biological activities. nih.gov
| Parent Compound | Microorganism | Novel Derivative(s) | Type of Reaction | Reference |
|---|---|---|---|---|
| 13-epi-ent-pimara-9(11),15-diene-19-oic acid | Gibberella fujikuroi | 13-epi-ent-pimara-9(11),15-dien-1,19-dioic acid 1,2-lactone | Baeyer-Villiger Oxidation | nih.govsciepublish.com |
| 19-hydroxy-13-epi-ent-pimara-9(11),15-diene | Gibberella fujikuroi | 8α,19-dihydroxy-9α,11α:15,16-diepoxy-13-epi-ent-pimarane | Epoxidation | acs.org |
| ent-pimara-8(14),15-dien-19-oic acid | Aspergillus niger | 1β-hydroxy ent-pimara-6,8(14),15-trien-19-oic acid | Hydroxylation, Dehydration | |
| ent-pimara-8(14),15-dien-19-oic acid | Aspergillus niger | 1α,6β,14β-trihydroxy ent-pimara-7,15-dien-19-oic acid | Hydroxylation, Double Bond Migration |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to ent-Pimaranes
The construction of the tricyclic 6,6,6-carbocyclic scaffold characteristic of ent-pimaranes presents a significant synthetic challenge, primarily due to the presence of multiple stereocenters, including two quaternary centers. acs.org Modern synthetic approaches have increasingly focused on efficiency and diversity, aiming to access a range of natural products from a common intermediate.
Divergent and Enantioselective Routes
A notable advancement in the field is the development of a short, divergent, and enantioselective total synthesis of eight bioactive ent-pimaranes. researchgate.netnih.gov This strategy enables the synthesis of multiple derivatives in just 11-16 steps. researchgate.netnih.gov The core of this approach is the creation of a late-stage synthetic branching point, which allows for selective modifications to both the A- and C-rings of the pimarane (B1242903) skeleton. acs.orgresearchgate.net This diversity-oriented synthesis is highly attractive as it provides access to various ent-pimaranes that differ in their oxidation patterns. acs.org
Key Methodologies in A- and C-Ring Functionalization
The functionalization of the A- and C-rings is a critical phase in the total synthesis of ent-pimaranes, allowing for the introduction of various oxygenation patterns observed in the natural products. researchgate.netnih.gov Starting from a key intermediate, selective manipulations enable the synthesis of derivatives with diverse functionalities such as (3R)-hydroxy, (2S,3S)-trans-diol, and (2S,3R)-cis-diol groups in the A-ring, and γ-lactone, C15 carboxylic acid, α-hydroxy ketone, and C15/C16-diols in the C-ring. nih.gov For instance, A-ring functionalization can involve a silyl (B83357) deprotection followed by oxidation to yield a ketone, which can then be converted to an α-hydroxylated ketone via a Rubottom oxidation. researchgate.net Subsequent reduction can provide both trans- and cis-diols. nih.gov C-ring modifications can be inspired by biosynthetic hypotheses, such as the formation of a γ-lactone through epoxidation and intramolecular cyclization. nih.gov
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (SAD) is a cornerstone reaction in the enantioselective synthesis of ent-pimaranes, used to establish key stereochemistry early in the synthetic sequence. acs.orgresearchgate.net This reaction converts an alkene into a vicinal diol with high enantioselectivity by using osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. numberanalytics.commdpi.comencyclopedia.pubnih.gov
In a reported synthesis, the SAD of a geranyl arene precursor using commercial ligands like (DHQ)₂PHAL and (DHQ)₂AQN achieved excellent enantioselectivities of 91% ee and 93% ee, respectively. acs.orgnih.gov To improve the regioselectivity for the less sterically hindered alkene, the "ent"-Corey–Noe–Lin ligand was employed, which increased the yield of the desired diol to 65–67% while maintaining a high enantioselectivity of 93% ee. acs.org This step is crucial as it sets the stereocenter at C3, which guides subsequent stereochemical outcomes. acs.org The SAD has broad applications in natural product synthesis due to its reliability in creating chiral diol motifs. numberanalytics.commdpi.com
| Ligand | Enantiomeric Excess (ee) | Diol Yield | Reference |
| (DHQ)₂PHAL | 91% | - | acs.orgnih.gov |
| (DHQ)₂AQN | 93% | - | acs.orgnih.gov |
| "ent"-Corey–Noe–Lin (16) | 93% | 65-67% | acs.org |
Brønsted Acid Catalyzed Cationic Bicyclization
Following the Sharpless dihydroxylation, a Brønsted acid-catalyzed cationic bicyclization is a key transformation for constructing the 6,6-bicyclic core of the pimarane structure. researchgate.netnih.gov This type of reaction involves the electrophilic activation of a precursor, often an epoxide, by a Brønsted acid, which initiates a cascade of cyclizations to form the ring system. researchgate.netbeilstein-journals.org
In the synthesis of ent-pimaranes, an epoxide intermediate undergoes this powerful bicyclization to form the desired tricyclic carbon scaffold. acs.orgnih.gov After optimization, methanesulfonic acid was found to be an efficient catalyst for this transformation, yielding the bicyclization product in 50–58% on a decagram scale. nih.gov The use of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent can be particularly effective in facilitating reactions that proceed through cationic intermediates due to its high ionizing power and low nucleophilicity. beilstein-journals.org This acid-catalyzed cyclization is a robust and scalable method for assembling the core structure of the target molecules. nih.gov
Rh-catalyzed Arene Hydrogenation
To access the fully saturated 6,6,6-carbocyclic ring system from an aromatic precursor, a mild rhodium-catalyzed arene hydrogenation is employed. researchgate.netnih.gov This method is particularly valuable as it can be performed under relatively mild conditions, preserving sensitive functional groups elsewhere in the molecule. nih.govpku.edu.cn Current methods for arene hydrogenation often require harsh conditions, but rhodium-based catalysts, sometimes in combination with other metals like palladium or platinum, can achieve the transformation at room temperature and atmospheric pressure of hydrogen. pku.edu.cn
In the context of ent-pimarane synthesis, this reaction serves as a crucial entry point to the saturated core, leading to a late-stage intermediate ripe for diversification. nih.govresearchgate.net The use of cyclic alkyl amino carbene (CAAC) ligands with rhodium has been shown to form stable nanoparticle catalysts that effectively hydrogenate arenes. acs.orgosti.gov The reaction demonstrates good functional group tolerance and can be chemo- and site-selective, often controlled by steric factors. acs.orgacs.org
| Catalyst System | Conditions | Application | Reference |
| [(CAAC)Rh(COD)Cl] | Room temp, low H₂ pressure | Arene hydrogenation of ethers, amides, esters | acs.orgosti.gov |
| [Rh(nbd)Cl]₂ and Pd/C | Room temp, 1 atm H₂ | Hydrogenation of various functionalized arenes | pku.edu.cn |
| [Rh(cod)Cl]₂ and PtO₂ | Room temp, 1 atm H₂ | Hydrogenation of various functionalized arenes | pku.edu.cn |
| Cy(CAAC)Rh(cod)Cl | - | Diastereoselective hydrogenation of benzo-fused N-heterocycles | wiley.com |
Reductive Dearomatization
Reductive dearomatization is a key strategy for converting a stable aromatic C-ring into the corresponding non-aromatic, functionalized cyclohexane (B81311) ring found in pimaranes. researchgate.netnih.gov This transformation is synthetically challenging due to the high resonance stability of the aromatic ring. pku.edu.cn While traditional methods like the Birch reduction exist, they often require harsh conditions. nih.govpku.edu.cn
In a modern approach to ent-pimaranes, a tricyclic anisole (B1667542) intermediate is subjected to reductive dearomatization to access a key ketone precursor. acs.org The development of a mild, rhodium-catalyzed arene hydrogenation provided a successful route after earlier attempts with other reductive dearomatization strategies proved less effective. nih.gov This highlights the importance of exploring various synthetic strategies, as insights from both successful and unsuccessful approaches ultimately inform the most efficient synthetic pathway. nih.gov
α-Alkylation/Acylation Sequences
A key challenge in the synthesis of pimarane diterpenoids is the construction of the C13 quaternary stereocenter. A strategic and versatile method to achieve this is through a substrate-controlled α-alkylation/acylation sequence. acs.org This approach has been effectively utilized in the divergent total synthesis of various bioactive ent-pimaranes. acs.org
The general strategy involves a late-stage functionalization of a pre-formed tricyclic ketone intermediate. acs.org This ketone can be generated through methods like the reductive dearomatization of a simpler tricyclic anisole precursor. acs.org The α-alkylation/acylation step then introduces the necessary carbon framework at the C13 position, establishing the characteristic quaternary center of the pimarane skeleton. acs.org For instance, in the synthesis of the ester at C15, treatment with lithium diisopropylamide (LDA) and methyl lithium generates a lithium enolate, which is subsequently trapped with an electrophile like triethylsilyl chloride (TESCl). acs.org This sequence is fundamental for building the complexity required for this class of molecules.
Synthesis of Specific ent-Pimara-9(11),15-diene Analogues and Derivatives
The total synthesis of ent-pimarane analogues showcases the power of modern synthetic methodologies to create molecular diversity from a common intermediate. A notable divergent synthesis has successfully produced eight different ent-pimaranes in 11 to 16 steps. acs.orgresearchgate.net
Key features of this synthetic route include:
Sharpless Asymmetric Dihydroxylation: This reaction is employed early in the synthesis to establish the crucial stereochemistry at the C3 position. acs.org
Brønsted Acid-Catalyzed Cationic Bicyclization: This step efficiently constructs the 6,6,6-carbocyclic scaffold characteristic of pimaranes. acs.org
Rhodium-Catalyzed Arene Hydrogenation: This mild reaction provides access to a key late-stage synthetic branching point, allowing for divergent functionalization. acs.org
From this advanced intermediate, selective manipulations of functional groups on the A- and C-rings lead to a variety of analogues. For example, sequential desilylation with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and ester hydrolysis can furnish derivatives like 2-hydroxy-16-nor-ent-pimar-8(14)-en-15-oic acid. acs.org Further transformations, such as the Taber modification of the Fehr procedure, can convert an ester at C15 into an α-hydroxy ketone, leading to natural products like lonchophylloid B. acs.org These strategies highlight a flexible approach to generating a library of ent-pimarane derivatives for further study. acs.orgresearchgate.net
Semi-synthetic Modifications of this compound and its Natural Derivatives
While total synthesis provides access to novel analogues, semi-synthesis starting from naturally occurring pimarane diterpenes is a powerful alternative. Microbial transformation has emerged as a valuable tool for derivatizing the pimarane skeleton, often yielding products that are difficult to obtain through conventional chemical methods. nih.govrsc.org
Fungi, in particular, are capable of performing highly specific oxidation reactions on pimarane substrates. Studies on derivatives closely related to this compound, such as other ent-pimaradiene diterpenes, have demonstrated a range of possible modifications. acs.org
Key microbial transformations include:
Hydroxylation: Fungi like Aspergillus ochraceus can introduce hydroxyl groups at various positions (e.g., C-3, C-7, C-11) of the pimarane core. rsc.org
Epoxidation: The fungus Gibberella fujikuroi has been shown to epoxidize the double bonds in pimarane systems. Specifically, in the biotransformation of two this compound derivatives, the primary reaction was the epoxidation of the 9(11)-double bond, which was often followed by rearrangement to form allylic alcohols. acs.org
Oxidation and Lactone Formation: In a notable transformation by G. fujikuroi, a Baeyer-Villiger oxidation was observed for the first time with this fungus on a pimarane substrate, leading to the formation of a lactone. acs.org
These biocatalytic reactions provide a pathway to a diverse set of oxygenated derivatives, enhancing the chemical space accessible from natural pimarane precursors.
Photochemical and Other Chemical Transformation Studies
The reactivity of the double bonds in the this compound system makes it a candidate for various chemical transformations, including photochemical reactions.
Photooxygenation Reactions
The sensitized photooxygenation of pimaradiene derivatives using singlet oxygen has been investigated to understand the influence of double bond position and steric factors on reactivity. scielo.brresearchgate.net A study involving the methyl esters of three different ent-pimaradiene-19-oic acids, including ent-pimara-9(11),15-dien-19-oic acid (1), provided significant insights. scielo.brresearchgate.netscite.ai
In this study, the methyl esters of ent-pimara-7,15-dien-19-oic acid and ent-pimara-8,15-dien-19-oic acid were fully converted to their respective oxidation products. scielo.brscite.ai However, the methyl ester of ent-pimara-9(11),15-dien-19-oic acid reacted only partially under the same conditions. scielo.brresearchgate.net
This reduced reactivity is attributed to the steric hindrance around the endocyclic Δ9(11) double bond. scielo.brresearchgate.net The bulky groups surrounding this double bond impede the approach of singlet oxygen, thus limiting the extent of the photooxygenation reaction. This finding underscores the critical role of molecular topology in dictating the chemical reactivity of the pimarane scaffold. The oxidation products obtained from the more reactive isomers were novel compounds whose structures were elucidated through spectral analysis. scite.ai
Biological Activities and Mechanistic Investigations Excluding Clinical Human Trials and Safety
Anti-inflammatory Properties
Comprehensive searches of scientific databases did not yield specific studies investigating the anti-inflammatory properties of ent-pimara-9(11),15-diene. The majority of detailed mechanistic research has been performed on a related compound, 18-nor-ent-pimara-9(11),15-diene-4β-ol, which was isolated from the roots of Aralia continentalis. researchgate.netresearchgate.netmdpi.com However, as per the strict focus of this article, findings related to this or other derivatives are excluded.
Inhibition of Nitric Oxide (NO) Production
There is no available scientific literature that documents the effect of this compound on the inhibition of nitric oxide (NO) production.
Modulation of Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β)
No research data could be found on the specific modulatory effects of this compound on key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), or interleukin-1beta (IL-1β).
In vitro Models (e.g., RAW264.7 cells, human chondrocytes)
No studies utilizing in vitro models such as RAW264.7 murine macrophage cells or human chondrocytes to investigate the biological activities of this compound have been reported in the reviewed literature.
In vivo Models (e.g., carrageenan-induced paw edema in mice)
There are no published in vivo studies, such as the carrageenan-induced paw edema model in mice, that assess the anti-inflammatory potential of this compound. Research on this model has focused on other pimarane (B1242903) diterpenes. acs.org
Antimicrobial and Antibacterial Activities
Specific studies detailing the antimicrobial or antibacterial properties of this compound are not available in the current scientific literature. Investigations into the antimicrobial effects of the pimarane class of compounds have primarily focused on other derivatives. For instance, a different isomer, ent-pimara-8(14),15-diene (B1254163), was tested for antimicrobial activity against Staphylococcus aureus and was found to be ineffective. rsc.org However, these findings cannot be extrapolated to this compound.
Spectrum of Activity Against Microorganisms
Derivatives of this compound have demonstrated notable antibacterial properties. For instance, ent-8(14),15-pimaradien-3beta-ol, a related compound, exhibits significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values below 10 µg/mL for a majority of tested pathogens. chemicalbook.com Another related pimarane diterpene, acanthoic acid, which is (-)-pimara-9(11),15-dien-19-oic acid, has been shown to suppress the production of key inflammatory molecules. nih.gov However, not all variations of this compound show antimicrobial effects. For example, ent-pimara-8(14),15-diene was found to be ineffective against Staphylococcus aureus even at relatively high concentrations. rsc.org
Minimum Inhibitory Concentration (MIC) Determinations
Specific data on the Minimum Inhibitory Concentration (MIC) for this compound itself is limited in the reviewed literature. However, for the related compound ent-8(14),15-pimaradien-3beta-ol, studies have reported high antibacterial activities with MIC values lower than 10 µg/mL for most pathogens it was tested against. chemicalbook.com This suggests a potential for this class of compounds in antimicrobial research.
Anticancer and Cytotoxic Activities
In vitro Cytotoxicity Against Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, MDA-MB-231, Hela, K562)
A derivative of the pimarane diterpene family, 18-epoxy-pimara-8(14),15-diene, has been the subject of cytotoxicity studies against various human cancer cell lines. Research has demonstrated its cytotoxic effects against HCT-116, MCF-7, MDA-MB-231, and notably strong activity against HepG2 cells. nih.gov
Table 1: Cytotoxicity of 18-epoxy-pimara-8(14),15-diene Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Result |
| HepG2 | Liver Carcinoma | Strong cytotoxicity observed nih.gov |
| HCT-116 | Colorectal Carcinoma | Cytotoxicity demonstrated nih.gov |
| MCF-7 | Breast Adenocarcinoma | Cytotoxicity demonstrated nih.gov |
| MDA-MB-231 | Breast Adenocarcinoma | Cytotoxicity demonstrated nih.gov |
Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M arrest)
Investigations into the cellular mechanisms of action for pimarane-type diterpenes have revealed their ability to influence programmed cell death and cell division. Specifically, 18-epoxy-pimara-8(14),15-diene has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in HepG2 liver cancer cells. nih.gov The G2/M checkpoint is a critical regulatory point in the cell cycle, and its arrest can prevent the proliferation of cancerous cells. mdpi.comoncotarget.commdpi.com
Molecular Mechanism Studies (e.g., Bax-Bcl2 interactions)
The pro-apoptotic activity of these compounds appears to be linked to the regulation of key proteins in the apoptotic pathway. Molecular docking studies have suggested that 18-epoxy-pimara-8(14),15-diene may disrupt the interaction between Bax and Bcl-2 proteins. nih.gov The Bcl-2 family of proteins are central regulators of apoptosis, with Bax being a pro-apoptotic member and Bcl-2 being an anti-apoptotic member. nih.govfrontiersin.org By interfering with the Bcl-2/Bax balance, these compounds can shift the cellular signaling towards apoptosis. nih.govfrontiersin.org
Synergistic Effects with Established Chemotherapeutics
An important area of cancer research is the enhancement of the efficacy of existing chemotherapy drugs. Studies have explored the synergistic potential of pimarane diterpenes with conventional anticancer agents. For instance, the combination of 18-epoxy-pimara-8(14),15-diene with doxorubicin (B1662922), a widely used chemotherapeutic, resulted in a significant reduction of the IC50 value of doxorubicin on HepG2 cells, from 4 µM to 1.78 µM. nih.gov This indicates that the pimarane derivative can enhance the cytotoxic effect of doxorubicin, potentially allowing for lower, more tolerable doses of the conventional drug. nih.gov
In vivo Antitumor Efficacy in Animal Models (e.g., Ehrlich ascites carcinoma)
A review of the available scientific literature indicates a lack of direct studies investigating the in vivo antitumor efficacy of this compound specifically against Ehrlich ascites carcinoma (EAC). However, research on structurally related pimarane diterpenes provides insight into the potential of this chemical class.
A study on 18-epoxy-pimara-8(14),15-diene, an oxygenated isomer, demonstrated significant anticancer activity in an EAC model. nih.gov Treatment with this related diterpene resulted in a notable reduction in tumor growth and an increase in necrotic areas within the tumor tissue. nih.gov This suggests that the pimarane skeleton may serve as a valuable backbone for the development of anticancer agents. General screenings have also shown that various pimarane diterpenes exhibit cytotoxicity against a range of human tumor cell lines. mdpi.com
Table 1: In vivo Antitumor Activity of a Related Diterpene in Ehrlich Ascites Carcinoma Model
| Compound | Model | Key Findings | Reference |
|---|
Antioxidant Properties
Radical Scavenging Assays (e.g., DPPH, ABTS)
Direct experimental data on the radical scavenging activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests are not extensively reported in the literature.
However, significant antioxidant activity has been demonstrated for its close structural isomer, ent-pimara-8(14),15-diene. In a DPPH radical scavenging assay, purified ent-pimara-8(14),15-diene exhibited notably higher antioxidant activity than beta-carotene (B85742), a well-known tetraterpene antioxidant. rsc.org The study, which marked the first report of antioxidant activity for this isomer, showed a concentration-dependent increase in radical scavenging efficiency. rsc.orgrsc.org At a concentration of 5 mM, ent-pimara-8(14),15-diene achieved approximately 70% scavenging efficiency. This potent activity suggests that the pimarane hydrocarbon skeleton is effective at radical scavenging. While extracts from plants like Aralia continentalis, which contain pimarane derivatives, have shown DPPH and ABTS scavenging activity, the specific contribution of this compound has not been quantified. mdpi.com
Table 2: DPPH Radical Scavenging Activity of ent-pimara-8(14),15-diene vs. Beta-Carotene
| Concentration | Time (min) | % Scavenging Activity (ent-pimara-8(14),15-diene) | % Scavenging Activity (Beta-Carotene) | Reference |
|---|---|---|---|---|
| 1 mM | 120 | ~30% | ~15% | rsc.org |
| 2.5 mM | 120 | ~50% | ~25% | rsc.org |
| 5 mM | 120 | ~70% | ~35% | rsc.org |
Data are estimated from graphical representations in the source.
Cellular Antioxidant Mechanisms
Direct research into the specific cellular antioxidant mechanisms of this compound is limited. However, studies on its close derivatives provide strong indications of its potential modes of action. A derivative, 18-nor-ent-pimara-9(11),15-diene-4β-ol, isolated from Aralia continentalis, has been shown to exert significant anti-inflammatory effects by modulating key cellular signaling pathways that are intrinsically linked to oxidative stress. researchgate.net
This compound was found to inhibit the degradation of IκB-α, which in turn prevents the nuclear accumulation of p65, a subunit of the transcription factor NF-κB. researchgate.netresearchgate.net The NF-κB pathway is a critical regulator of inflammatory and oxidative stress responses. Furthermore, the derivative attenuated the lipopolysaccharide (LPS)-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2). researchgate.net These MAPK pathways are also central to the cellular response to oxidative stress. Similarly, the acid derivative ent-pimara-8(14),15-dien-19-oic acid has been shown to block the activation of NF-κB and the phosphorylation of p38 and ERK1/2. nih.gov These findings suggest that pimarane diterpenes may exert cellular antioxidant effects by interfering with pro-inflammatory and stress-activated signaling cascades.
Other Reported Biological Activities
Anti-arthritic
While direct anti-arthritic studies on this compound are not available, its derivative, (-)-pimara-9(11),15-dien-19-oic acid (acanthoic acid), has demonstrated potent anti-inflammatory effects relevant to arthritis. nih.gov It significantly suppresses the production of the pro-inflammatory cytokines Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators in the pathogenesis of autoimmune diseases and inflammation. nih.gov Furthermore, acanthoic acid was effective in reducing hepatic fibrosis and granuloma formation in animal models, highlighting its significant in vivo anti-inflammatory and antifibrotic capabilities. nih.gov Another related compound, ent-pimara-8(14),15-diene-19-oic acid, is a major component of Aralia continentalis, a plant used in traditional medicine for arthritis. nih.govresearchgate.net
Immunosuppressive
The pimarane class of diterpenes has been associated with immunosuppressive activity. Acanthoic acid, a direct derivative of this compound, inhibits the production of IL-1 and TNF-α from human monocytes/macrophages without inducing cytotoxicity. nih.gov This targeted suppression of key cytokines points to a significant immunomodulatory role. Other pimarane diterpenoids, such as Eutypenoid B, have been found to exhibit potent immunosuppressive activity by inhibiting the proliferation of concanavalin (B7782731) A-induced splenocytes. nih.gov Similarly, isopimarane (B1252804) diterpenes isolated from the endophytic fungus Ilyonectria robusta displayed suppressive activity against the proliferation of both T and B lymphocytes. frontiersin.org These findings underscore the potential of the pimarane scaffold as a source for novel immunosuppressive agents. researchgate.netnih.gov
Phytotoxic
There is evidence for the phytotoxic activity of isomers of this compound. Iso-pimara-9(11)-15-diene was identified as a constituent of Cupressus leylandii leaves. researchgate.net Macerates and mulches made from these leaves were found to drastically slow the seed germination of clover (Trifolium repens) and cress (Lepidium sativum), with inhibition reaching over 85%. researchgate.net Another related compound, a nor-pimarane known as diplopimarane, which was isolated from the fungus Diplodia quercivora, demonstrated significant phytotoxicity on non-host plants. researchgate.net Chenopodolin, another phytotoxic ent-pimaradiene diterpene, has also been reported. thegoodscentscompany.com
Zootoxicity
Research into the zootoxicity of this compound is sparse. However, related pimarane diterpenes have been evaluated. Diplopimarane, a 20-nor-ent-pimarane isolated from the fungus Diplodia quercivora, exhibited moderate zootoxicity against the brine shrimp Artemia salina. researchgate.netacs.org Its derivatives also proved to be active against A. salina, indicating that the pimarane structure may possess inherent toxicity to certain aquatic organisms. acs.org
Structural Elucidation and Advanced Analytical Techniques
Spectroscopic Analysis of ent-Pimara-9(11),15-diene and its Derivatives
Spectroscopic methods form the cornerstone of structural elucidation for pimarane-type diterpenes. Each technique provides unique and complementary information, and when used in concert, they allow for a comprehensive and detailed structural characterization.
High-Resolution Mass Spectrometry (HRMS/HRESIMS)
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (HRESIMS), is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique provides the exact mass of the molecular ion, allowing for the deduction of the molecular formula.
For instance, the molecular formula of this compound is established as C20H32. ebi.ac.uk Various derivatives have also been characterized using this method. The molecular formula of 19-hydroxy-13-epi-ent-pimara-9(11),15-diene was determined to be C20H32O3 through HRMS. acs.org Similarly, the molecular formula for ovoideal A, an ent-pimarane derivative, was identified as C20H26O3 by HRESIMS, which showed a quasi-molecular ion peak at m/z 315.1985 [M+H]+. mdpi.com Another derivative, ovoideal B, was determined to have the molecular formula C20H26O4 based on an HRESIMS peak at m/z 329.1755 [M-H]−. mdpi.comnih.gov In the study of diterpenoids from Chloranthus henryi, the molecular formula of a new ent-pimarane was deduced as C20H32O2 from HRESIMS data (m/z 305.2475 [M + H]+). acs.org
These precise mass measurements are crucial first steps in the identification of both known and novel pimarane (B1242903) diterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the carbon skeleton, functional groups, and stereochemistry.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound and its derivatives, characteristic signals include those for methyl groups, olefinic protons, and protons adjacent to oxygen-bearing carbons. For example, the ¹H NMR spectrum of an ent-pimara-8(14),15-diene (B1254163) showed four methyl group signals as singlets and a downfield double doublet assigned to the vinyl proton H-15. rsc.org
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents. In a study of the biotransformation of a 13-epi-ent-pimara-9(11),15-dien-19-oic acid, the ¹³C NMR spectrum of a metabolite showed a ketone carbonyl resonance at δ 216.5. acs.org Another study on ovoideal A revealed a deshielded carbonyl signal at δC 216.9. mdpi.com
The following table summarizes the ¹H and ¹³C NMR data for a derivative, 1-oxo-2β,9α-dihydroxy-13-epi-ent-pimara-11,15-dien-19-oic acid. acs.org
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 217.0 | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | - | - |
| 11 | - | 5.98 (d, 10.2) |
| 12 | - | 5.56 (dd, 10.2, 1.6) |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
| 17 | - | - |
| 18 | - | - |
| 19 | - | - |
| 20 | - | 1.19 |
2D NMR experiments are essential for establishing the connectivity of atoms and the relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For example, in the analysis of ovoideal A, COSY cross-peaks confirmed structural fragments like -CH2CH2- and -CH=CH2-. mdpi.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the carbon skeleton and positioning quaternary carbons and functional groups. In the structural elucidation of ovoideal A, HMBC correlations were used to place a carbonyl group at C-3. mdpi.comnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing critical information about the relative stereochemistry of the molecule. For instance, in the analysis of an ent-pimarane derivative, NOESY correlations between H-14 and H-20, and H-14 and H-15, revealed that these groups were on the same face of the molecule. mdpi.comnih.gov The α-orientation of a 9α,11α-epoxide in a metabolite was assigned based on a NOE effect between H-11 and H-16. acs.org
1D NMR (¹H, ¹³C) for Structural Assignment
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound and its derivatives, characteristic IR absorptions include those for C-H stretching of alkanes and alkenes, and C=C stretching of the double bonds. In oxygenated derivatives, absorptions for hydroxyl (-OH) and carbonyl (C=O) groups are also prominent. For example, the IR spectrum of a 7-oxo derivative showed an absorption for an α,β-unsaturated oxo group at 1670 cm⁻¹. acs.org The IR spectrum of an ent-pimara-8(14),15-diene showed characteristic bands at 3085, 2925, 2895, 1456, 1365, 912, and 856 cm⁻¹. rsc.org
| Functional Group | Absorption Range (cm⁻¹) |
| C-H (alkane) | 2850-3000 |
| C-H (alkene) | 3010-3100 |
| C=C (alkene) | 1620-1680 |
| -OH (hydroxyl) | 3200-3600 (broad) |
| C=O (carbonyl) | 1650-1780 |
X-ray Crystallography for Absolute and Relative Stereochemistry
When a crystalline sample of a compound can be obtained, single-crystal X-ray crystallography provides the most definitive method for determining its three-dimensional structure, including both relative and absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a 3D model of the molecule.
The absolute configuration of a new ent-pimarane diterpenoid isolated from Chloranthus henryi was determined by single-crystal X-ray diffraction analysis. acs.org Similarly, the structure and absolute configuration of a p-bromophenylsulfonylhydrazone derivative of a diterpenoid were established by a three-dimensional X-ray diffraction study. kyoto-u.ac.jp While not always feasible due to difficulties in obtaining suitable crystals, X-ray crystallography is considered the gold standard for structural elucidation.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are central to the purification of this compound. The choice of method depends on the scale of purification, from analytical to preparative, and the nature of the sample matrix.
Column chromatography is a fundamental technique used in the initial fractionation and purification of extracts containing pimarane-type diterpenes. In the isolation of related compounds like 18-nor-ent-pimara-9(11),15-diene-4β-ol from Aralia continentalis, a multi-step column chromatography approach is employed. researchgate.net This typically involves sequential separation over silica (B1680970) gel and RP-18 columns, which separates compounds based on their polarity. researchgate.net This method is effective for handling large amounts of crude extract and achieving a preliminary separation before finer purification steps.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique crucial for both the analysis and purification of this compound and its derivatives. For instance, in the purification of ent-pimara-8(14),15-diene from engineered Aspergillus nidulans, both analytical and preparative HPLC were utilized. rsc.org A C18 column with an isocratic elution of 100% acetonitrile (B52724) is a common method. This approach allows for the efficient separation of the highly lipophilic diterpene. rsc.org The UV absorption maximum for a related compound, ent-pimara-8(14),15-diene, was found to be 222.1 nm, with monitoring often conducted at 225 nm. rsc.org Preparative HPLC is instrumental in obtaining the pure compound in sufficient quantities for structural elucidation and bioactivity assays. researchgate.netrsc.org
Table 1: HPLC Parameters for Pimarane Diterpene Analysis
| Parameter | Analytical Scale | Preparative Scale | Reference |
|---|---|---|---|
| Column | C18 | C18 (300 x 10 mm; 10 µm; Waters) | rsc.orghelsinki.fi |
| Mobile Phase | 100% Acetonitrile (isocratic) | 100% Acetonitrile (isocratic) | rsc.org |
| Elution Time | 25 - 28 minutes | 30 - 35 minutes | rsc.org |
| Detection | 225 nm | Not Specified | rsc.org |
Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector offers enhanced resolution and sensitivity compared to traditional HPLC. This technique has been applied to quantify diterpenes like 18-epoxy-pimara-8(14),15-diene. dntb.gov.ua The higher efficiency of UPLC allows for faster analysis times and better separation of complex mixtures, while the PDA detector provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.
Accelerated Solvent Extraction (ASE) is a highly efficient method for extracting compounds from solid matrices. An optimized protocol for the extraction of ent-pimara-8(14),15-diene from Aspergillus nidulans mycelia has been developed. rsc.org This method was found to be more efficient and faster than ultrasonic-assisted extraction. rsc.org The optimal conditions involved using 100% ethyl acetate (B1210297) as the solvent at a temperature of 90 °C and a pressure of 12.07 MPa, which resulted in a recovery of 100% of the target compound in the first extraction cycle. rsc.org Increasing the pressure did not significantly improve the extraction efficiency. rsc.org
Table 2: Optimized ASE Parameters for ent-Pimara-8(14),15-diene Extraction
| Parameter | Optimal Condition | Finding | Reference |
|---|---|---|---|
| Solvent | 100% Ethyl Acetate | More efficient than acetone (B3395972) (92%) and acetonitrile (52%). | rsc.org |
| Temperature | 90 °C | Higher recovery compared to 70 °C and 80 °C. | rsc.org |
| Pressure | 12.07 MPa | Increasing pressure to 15.51 MPa slightly lowered the yield. | rsc.org |
Ecological Roles and Biotechnological Applications
Natural Occurrence and Distribution in Organisms
Ent-pimara-9(11),15-diene and its derivatives are found in a variety of plant and fungal species.
Isolation from Plant Species
This compound has been identified in several plant species, highlighting its distribution in the plant kingdom.
Aralia continentalis : The roots of Aralia continentalis have been a source for the isolation of various diterpenoids, including derivatives of this compound. mdpi.comresearchgate.net For instance, 18-nor-ent-pimara-9(11),15-diene-4β-ol was isolated from this plant. researchgate.net Another related compound, ent-pimara-8(14),15-diene-19-oic acid, also known as continentalic acid, has been identified in the roots of this species. chemfaces.comnih.govnih.gov
Becium grandiflorum : The essential oil of Becium grandiflorum contains a complex mixture of compounds, with oxygenated diterpenes being a major component. ekb.egnih.gov Among these, pimara-7,15-dien-3-ol has been identified as a significant constituent. ekb.eg While this is a related pimarane (B1242903), it underscores the presence of this class of diterpenes in the genus.
Dysoxylum gotadhora : The leaves and twigs of this plant have yielded a number of isopimarane (B1252804) diterpenoids. researchgate.netresearchgate.net Although the specific isomer this compound is not explicitly mentioned, the presence of related pimarane structures points to the biosynthetic potential for this class of compounds within the species. researchgate.net
Table 1: Isolation of Pimarane-type Diterpenes from Various Plant Species
| Plant Species | Compound Isolated | Reference |
| Aralia continentalis | 18-nor-ent-pimara-9(11),15-diene-4β-ol | researchgate.net |
| Aralia continentalis | ent-pimara-8(14),15-diene-19-oic acid | chemfaces.comnih.govnih.gov |
| Becium grandiflorum | Pimara-7,15-dien-3-ol | ekb.eg |
| Dysoxylum gotadhora | Isopimarane diterpenoids | researchgate.netresearchgate.net |
Production by Fungi
Several fungal species are known to produce this compound and related pimarane diterpenes.
Gibberella fujikuroi : This fungus is well-known for its production of gibberellins (B7789140). csic.es Biotransformation studies have shown that when G. fujikuroi is incubated with derivatives of this compound, it can produce a variety of hydroxylated and oxidized products. acs.orgresearchgate.netnih.gov For example, the incubation of 19-hydroxy-13-epi-ent-pimara-9(11),15-diene with the fungus yielded several metabolites. researchgate.netnih.gov
Aspergillus nidulans : An engineered strain of Aspergillus nidulans has been developed to produce ent-pimara-8(14),15-diene (B1254163). rsc.orgplos.orgplos.orgresearchgate.net This was achieved by overexpressing a pathway-specific transcription factor, which activated a silent biosynthetic gene cluster. plos.orgplos.org
Phoma betae : This fungus is known to produce aphidicolin (B1665134), a tetracyclic diterpene antibiotic. rsc.orghelsinki.fi It has been proposed that 8β-pimara-9(11),15-diene is an intermediate in the biosynthetic pathway of aphidicolin in Phoma betae. rsc.orghelsinki.fitandfonline.com
Table 2: Fungal Production of Pimarane-type Diterpenes
| Fungal Species | Compound/Activity | Reference |
| Gibberella fujikuroi | Biotransformation of this compound derivatives | acs.orgresearchgate.netnih.gov |
| Aspergillus nidulans | Production of ent-pimara-8(14),15-diene (engineered) | rsc.orgplos.orgplos.orgresearchgate.net |
| Phoma betae | Proposed intermediate in aphidicolin biosynthesis | rsc.orghelsinki.fitandfonline.com |
Biological Functions in Producer Organisms
This compound and its derivatives play crucial roles in the defense and interaction of the organisms that produce them.
Role as Phytoalexins in Plant Defense
In rice (Oryza sativa), pimarane-type diterpenes are precursors to important phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.
Momilactones : this compound is a key precursor in the biosynthesis of momilactones A and B. mdpi.comnih.govnih.gov These compounds are potent phytoalexins that exhibit antimicrobial activity against various pathogens. researchgate.net The biosynthesis is initiated by the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to syn-copalyl diphosphate (syn-CPP), which is then converted to syn-pimara-7,15-diene. mdpi.comnih.govresearchgate.net Subsequent oxidation steps, catalyzed by cytochrome P450 enzymes, lead to the formation of momilactones. mdpi.comtandfonline.comresearchgate.net
Oryzalexins : While oryzalexins A-F are derived from ent-sandaracopimaradiene, the biosynthesis of oryzalexin S is linked to the syn-CPP pathway, similar to momilactones. mdpi.comnih.gov The production of these phytoalexins is often induced by stressors like UV irradiation or fungal infection. nih.goviastate.edu
Allelochemical Properties in Plant-Plant Interactions
Momilactones, derived from the pimarane scaffold, also function as allelochemicals, influencing the growth of neighboring plants. researchgate.net They are released from rice roots and can inhibit the growth of other plants, including weeds. nih.govresearchgate.net This allelopathic activity is a significant aspect of the chemical ecology of rice.
Antioxidant Role in Fungi
Research on an engineered strain of Aspergillus nidulans producing ent-pimara-8(14),15-diene has demonstrated its antioxidant activity. rsc.orgrsc.org The compound showed radical scavenging activity in a DPPH assay, suggesting a potential role in protecting the fungus from oxidative stress. rsc.orgrsc.orgmdpi.comtandfonline.com In Aspergilli, the production of secondary metabolites has been linked to responses against reactive oxygen species. rsc.org
Chemoenzymatic and Synthetic Biology Approaches for Sustainable Production
The production of complex natural products such as this compound through traditional chemical synthesis is often challenging and economically unviable. Chemoenzymatic and synthetic biology approaches offer sustainable and scalable alternatives by harnessing the power of biological systems. These strategies involve transferring the genetic blueprint for a biosynthetic pathway into a well-characterized microbial or plant host, which can then be cultivated under controlled conditions to produce the target compound.
Heterologous Expression Systems for Diterpene Production
Heterologous expression is a cornerstone of modern biotechnology, enabling the production of valuable compounds in engineered organisms. nih.gov This process involves introducing the genes responsible for a specific biosynthetic pathway from a native organism into a more tractable host. For diterpene production, common heterologous hosts include bacteria like Escherichia coli, yeast such as Saccharomyces cerevisiae, and various plant systems. nih.govbeilstein-journals.org These hosts are genetically well-understood, grow rapidly on inexpensive media, and are amenable to large-scale fermentation, making them ideal cellular factories. beilstein-journals.org
The biosynthesis of this compound from the universal C20 precursor geranylgeranyl diphosphate (GGDP) requires two key enzymatic steps. This pathway was first elucidated through heterologous expression experiments using genes from Streptomyces sp. strain KO-3988, which produces the related compound viguiepinol (B562070) [3-hydroxypimara-9(11),15-diene]. nih.govnih.govoup.com Researchers identified a gene cluster containing several open reading frames (ORFs) and successfully expressed them in E. coli to characterize their function. nih.govasm.org
The key enzymes responsible for the formation of the pimarane skeleton were identified as:
ent-Copalyl Diphosphate Synthase (ent-CDP synthase): Encoded by ORF2, this class II diterpene cyclase catalyzes the initial cyclization of the linear GGDP precursor into the bicyclic intermediate, ent-copalyl diphosphate (ent-CDP). nih.govoup.com
This compound Synthase (PMD synthase): Encoded by ORF3, this class I diterpene synthase catalyzes the second cyclization and rearrangement of ent-CDP to form the final tricyclic scaffold of this compound. nih.govoup.com
The functional expression of these prokaryotic enzymes in E. coli was a critical step, as it confirmed their roles and provided a platform for the recombinant production of this compound. nih.govasm.org
| Enzyme | Gene Source | Substrate | Product | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| ent-CDP synthase | Streptomyces sp. KO-3988 (ORF2) | GGDP | ent-CDP | 13.7 ± 1.0 | 3.3 x 10⁻² | 5.5 | 35 |
| PMD synthase | Streptomyces sp. KO-3988 (ORF3) | ent-CDP | This compound | 2.6 ± 0.2 | 1.4 x 10⁻³ | 7.0 | 30 |
This table summarizes the enzymatic properties of the key synthases involved in this compound production, as characterized from recombinant expression in E. coli. Data sourced from nih.govoup.com.
Metabolic Engineering for Enhanced Yield and Diversification
While heterologous expression establishes a proof-of-concept for production, the initial yields of diterpenes are often very low, limited by factors such as precursor supply and metabolic burden on the host. nih.govfrontiersin.org Metabolic engineering addresses these bottlenecks through the targeted modification of the host's metabolic pathways to enhance productivity and even create novel chemical structures. pnas.org
Enhanced Yield: A primary strategy for increasing diterpene yield is to boost the intracellular pool of the precursor, GGDP. frontiersin.org All isoprenoids, including diterpenes, are derived from the C5 building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). d-nb.info In bacteria like E. coli, these are produced via the methylerythritol 4-phosphate (MEP) pathway, while yeast and plants also utilize the mevalonate (B85504) (MEV) pathway. nih.govd-nb.info
Key engineering strategies to improve yield include:
MEP Pathway Enhancement: Overexpressing rate-limiting enzymes in the native MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and IPP isomerase (idi), can significantly increase the flux towards GGDP. nih.govpnas.org
MEV Pathway Introduction: Importing the entire heterologous MEV pathway from organisms like yeast into E. coli has been shown to dramatically increase diterpene titers, often surpassing the output of an enhanced MEP pathway alone. nih.govnih.gov
Modular Pathway Assembly: Using a modular approach, where genes for the precursor pathway, GGDP synthase, and the specific diterpene synthases are organized into separate, interchangeable modules, allows for systematic optimization and has resulted in over a 1,000-fold improvement in diterpene production. nih.govnih.gov
Optimized Fermentation: Growing the engineered strains in controlled bioreactors with optimized feeding strategies can lead to higher cell densities and product yields, with reported titers reaching over 100 mg/L for some diterpenes. nih.gov
| Engineering Strategy | Host Organism | Target Pathway | Key Genes Engineered | Outcome |
| Precursor Pathway Enhancement | E. coli | Endogenous MEP Pathway | dxs, idi, dxr | Increased diterpene yield. nih.gov |
| Heterologous Pathway Introduction | E. coli | Heterologous MEV Pathway | Full yeast MEV pathway | Significantly higher yields than MEP enhancement; >100 mg/L. nih.govnih.gov |
| Bottleneck Removal | S. sclarea Hairy Roots | Diterpene Biosynthesis | Overexpression of GGPPS and CPPS | Increased accumulation of abietane (B96969) diterpenes. frontiersin.org |
| Combinatorial Approach | E. coli | MEP & MEV Pathways | Multiple copies of biosynthetic enzymes | Did not improve yield over MEV pathway alone, indicating metabolic limits. nih.gov |
This table highlights common metabolic engineering strategies and their demonstrated effects on diterpene production in various host systems.
Diversification: The inherent modularity of diterpene biosynthesis also provides a powerful platform for generating chemical diversity. oup.com The combination of different class II and class I diterpene synthases can lead to a variety of diterpene scaffolds. Furthermore, the functional plasticity of these enzymes can be exploited through protein engineering. Minor changes, sometimes a single amino acid substitution in the active site of a diterpene synthase, can "short-circuit" or reroute a complex cyclization cascade, resulting in the formation of a completely different product. acs.orgfrontiersin.orgiastate.edu For example, mutations in ent-kaurene (B36324) synthases have been shown to switch their production specifically to ent-pimaradiene derivatives. frontiersin.org
By combining engineered or promiscuous diterpene synthases with downstream modifying enzymes, such as cytochrome P450s, it becomes possible to create extensive libraries of novel diterpenoids through combinatorial biosynthesis, opening avenues for discovering new bioactive molecules based on the ent-pimarane scaffold. oup.compnas.org
Future Research Directions
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of the ent-pimaradiene scaffold is a critical area of research, with many enzymes and pathways remaining undiscovered. While the enzyme ent-pimara-9(11),15-diene synthase has been identified and characterized, particularly from prokaryotic sources like Streptomyces sp., there is vast potential for discovering novel synthases in other organisms. nih.govwikipedia.orgexpasy.orggenome.jp
Future work should focus on genome mining of fungi and bacteria, which are rich sources of secondary metabolites, to identify new diterpene synthase genes. mdpi.comacs.org Characterizing these novel enzymes, including their substrate specificity and reaction mechanisms, will broaden our understanding of terpenoid biosynthesis. A significant gap in current knowledge is the lack of crystal structures for pimarane (B1242903) diterpene synthases. mdpi.com Determining the three-dimensional structure of this compound synthase would provide invaluable insights into its catalytic mechanism and the basis for its product specificity. This knowledge could then be leveraged for protein engineering, creating mutant enzymes capable of producing novel pimarane derivatives.
Furthermore, research into the broader biosynthetic operons is necessary. The enzymes responsible for the initial cyclization of geranylgeranyl diphosphate (B83284) (GGPP), such as ent-copalyl diphosphate (ent-CDP) synthases, and the subsequent modifications of the this compound skeleton by enzymes like cytochrome P450 monooxygenases, are often clustered together in biosynthetic gene clusters. nih.govnih.gov Elucidating these complete pathways will provide a holistic view of how nature produces the vast diversity of pimarane-related compounds.
| Enzyme Investigated | Source Organism | Substrate | Product | Key Findings |
| This compound synthase (ORF3) | Streptomyces sp. KO-3988 | ent-CDP | This compound | First prokaryotic example; requires a divalent cation; likely a monomer. nih.gov |
| ent-CDP synthase (ORF2) | Streptomyces sp. KO-3988 | GGDP | ent-CDP | First prokaryotic example; requires Mg2+ or Zn2+; likely a dimer. nih.gov |
| ent-kaurene (B36324) synthase-like 6 (OsKSL6) mutant | Oryza sativa (Rice) | ent-CDP | ent-pimaradiene | A single isoleucine-to-threonine mutation converted the enzyme from an ent-isokaurene (B1253285) synthase to an ent-pimaradiene synthase. pnas.org |
Discovery of New Biological Activities and Mechanistic Insights
While research has begun to uncover the biological activities of some ent-pimaradiene derivatives, the pharmacological potential of this compound itself and its close analogues is largely unexplored. Future studies should involve broad-spectrum screening of this compound and its derivatives to identify new therapeutic applications.
Promising areas for investigation include:
Anti-inflammatory Activity : A derivative, 18-nor-ent-pimara-9(11),15-diene-4β-ol, has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of iNOS and COX-2 in macrophage cells. researchgate.netmdpi.com This warrants further investigation into the anti-inflammatory potential of other derivatives and their mechanisms of action, particularly their effects on signaling pathways like NF-κB and MAPK. researchgate.net
Anticancer Properties : Related pimarane diterpenes, such as ent-8(14),15-pimaradiene-2β,19-diol, have shown cytotoxicity against hepatocellular carcinoma cells by inducing G2/M cell cycle arrest and protective autophagy. researcher.liferesearchgate.net This suggests that this compound derivatives should be evaluated for anticancer activity against a panel of human cancer cell lines, with subsequent mechanistic studies to identify their molecular targets and signaling pathways.
Antimicrobial and Antiprotozoal Effects : The broader class of pimarane diterpenes exhibits a wide range of antimicrobial, antifungal, and antiprotozoal activities. nih.govmdpi.commdpi.comresearchgate.net Systematic screening of this compound derivatives against pathogenic bacteria (including multidrug-resistant strains), fungi, and parasites like Plasmodium falciparum and Leishmania donovani could lead to the discovery of new anti-infective agents. mdpi.commdpi.com
Antioxidant Potential : The isomer ent-pimara-8(14),15-diene (B1254163) has been shown to possess antioxidant activity superior to that of beta-carotene (B85742) in a DPPH assay. rsc.org This finding strongly supports the need to evaluate this compound and its derivatives for similar radical-scavenging capabilities, which could have applications in medicine and food science.
| Derivative Compound | Biological Activity | Cell Line/Model | Key Mechanistic Insight |
| 18-nor-ent-pimara-9(11),15-diene-4β-ol | Anti-inflammatory | RAW264.7 macrophages | Inhibited NO production and expression of iNOS, COX-2, TNF-α, and IL-1β. researchgate.netmdpi.com |
| ent-8(14),15-Pimaradiene-2β,19-diol | Anticancer | HepG2 cells | Caused G2/M cell cycle arrest and induced protective autophagy via the CIP2A/p-AKT/c-Myc axis. researcher.liferesearchgate.net |
| ent-pimara-8(14),15-diene | Antioxidant | DPPH assay | Showed higher DPPH radical scavenging activity than beta-carotene. rsc.org |
Development of Advanced Synthetic and Biocatalytic Methodologies for Derivative Libraries
To fully explore the biological potential and conduct structure-activity relationship studies, access to a diverse library of derivatives is essential. Future research must focus on developing advanced and efficient methodologies for synthesizing analogues of this compound.
Chemical Synthesis: The development of enantioselective total synthesis routes is a key objective. nih.govacs.org Future strategies should aim for divergent approaches, where a common, late-stage intermediate can be rapidly converted into a wide array of derivatives with different oxidation patterns and functional groups on the pimarane scaffold. nih.gov Key reactions to explore include substrate-controlled cyclizations, selective C-H functionalization to install hydroxyl or other groups at specific positions, and mild hydrogenation techniques. nih.govacs.org
Biocatalysis and Biotransformation: Leveraging microorganisms and their enzymes offers a powerful and sustainable alternative to traditional chemical synthesis for creating derivatives. The fungus Gibberella fujikuroi has been successfully used to biotransform ent-pimaradiene substrates into a variety of hydroxylated and oxidized products. researchgate.netrsc.orgacs.org Future research should expand the range of microorganisms screened for this purpose. Incubating this compound and its synthetic precursors with different fungal or bacterial strains could yield novel derivatives through reactions like hydroxylation, epoxidation, and Baeyer-Villiger oxidation. rsc.orgacs.orgacs.org Combining engineered biosynthetic pathways in hosts like E. coli or yeast with heterologous expression of modifying enzymes (e.g., P450s) represents a frontier for generating large, customized derivative libraries. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Once a library of derivatives is available, comprehensive Structure-Activity Relationship (SAR) studies are crucial to identify the key structural features responsible for any observed biological activity. dntb.gov.ua These studies provide a rational basis for designing more potent and selective compounds.
Future SAR studies should systematically investigate how modifications at different positions of the this compound skeleton affect its activity. For example, based on related compounds, key areas of interest include:
The influence of hydroxyl groups, including their position (e.g., C-3, C-7) and stereochemistry (α vs. β), on antimicrobial or anticancer activity. mdpi.com
The role of the vinyl group at C-13 and the double bond at C-9(11) in target binding and biological function. researchgate.net
The effect of oxidation at various positions, such as the introduction of ketone or lactone functionalities, on phytotoxicity or anti-inflammatory effects. rsc.orgresearchgate.net
By correlating specific structural changes with changes in biological potency, researchers can build a predictive model to guide the synthesis of optimized lead compounds for potential drug development. nih.gov
Applications in Chemical Biology and as Research Tools
Beyond direct therapeutic potential, bioactive derivatives of this compound can be developed into powerful chemical probes to investigate fundamental biological processes. Once a derivative is found to modulate a specific pathway, it can be used as a research tool.
A key future direction is the synthesis of tagged derivatives. By attaching reporter groups such as fluorescent dyes, biotin, or clickable alkyne tags, researchers can create chemical probes to:
Identify molecular targets: Use affinity chromatography or activity-based protein profiling to pull down and identify the specific proteins that the compound binds to.
Visualize cellular processes: Use fluorescently labeled probes to track the compound's localization within cells and observe its effect on cellular structures and dynamics in real-time.
Elucidate biosynthetic pathways: A powerful application involves using isotopically labeled substrates. For instance, uniformly 13C-labeled this compound could be synthesized and fed to organisms or cell cultures. tandfonline.com By tracing the incorporation of the 13C label into downstream metabolites using techniques like LC-MS/MS and NMR, researchers can definitively map out entire biosynthetic pathways in vivo. tandfonline.com This approach has been successfully used with related pimaradienes to elucidate phytoalexin biosynthesis in rice. tandfonline.com
These chemical biology tools will be instrumental in dissecting the complex roles of pimarane diterpenes in cell signaling, defense mechanisms, and disease states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
